3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one
Description
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolactone (thiolan-1-one) backbone with a hydroxyl group at position 1 and a butyl(phenylsulfonyl)amino substituent at position 2.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-2-3-10-15(13-9-11-20(16,17)12-13)21(18,19)14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMVEJNJCQURHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a thiol with an epoxide under acidic conditions to form the thiolane ring. The phenylsulfonyl group is then introduced through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the amine group in the presence of a base. Finally, the butyl chain is added via an alkylation reaction using a butyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfide derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence highlights analogs of Baccatin III 13-ester, a taxane derivative, with variations in acyl amino groups and alkyl chains. Although these analogs belong to a distinct structural class (taxanes), their substituent-related properties provide a basis for comparative analysis. Key differences and implications are summarized below:
Substituent Groups and Functional Moieties
- User’s Compound: Contains a butyl(phenylsulfonyl)amino group, combining a sulfonamide (electron-withdrawing) with a phenyl ring (aromatic/hydrophobic). Thiolactone core introduces a strained sulfur-containing ring, which may influence reactivity and solubility.
- Baccatin III 13-Ester Analogs (): sec-Butyl analog: Features a branched 2-methylbutanoylamino group (C5 acyl chain) with (2R,3S)-stereochemistry. n-Butyl analog: Includes both butanoylamino (C4) and pentanoylamino (C5) substituents with (2S,3S)-configuration. Pentyl analog: Contains pentanoylamino (C5) and hexanoylamino (C6) groups with (2R,3S)-stereochemistry .
Table 1: Structural and Functional Comparison
| Compound | Substituent Group(s) | Chain Length | Functional Features | Stereochemistry |
|---|---|---|---|---|
| 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one | Butyl(phenylsulfonyl)amino | C4 | Sulfonamide, thiolactone | Not specified |
| Baccatin III sec-Butyl analog | 2-methylbutanoylamino | C5 (branched) | Acyl amino, taxane core | 2R,3S |
| Baccatin III n-Butyl analog | Butanoylamino, pentanoylamino | C4, C5 | Acyl amino, taxane core | 2S,3S |
| Baccatin III Pentyl analog | Pentanoylamino, hexanoylamino | C5, C6 | Acyl amino, taxane core | 2R,3S |
Impact of Chain Length and Branching
- Butyl vs. Pentyl Chains: Longer chains (e.g., pentanoyl/hexanoyl in Baccatin III analogs) may enhance lipophilicity and membrane permeability but reduce solubility. The user’s compound’s C4 butyl chain offers a balance between hydrophobicity and steric bulk. Branching (e.g., 2-methylbutanoyl in the sec-butyl analog) can alter binding pocket interactions compared to linear chains .
Stereochemical Considerations
- The Baccatin III analogs emphasize strict stereochemical configurations (e.g., 2R,3S vs. 2S,3S), which are critical for biological activity in taxanes. For the user’s compound, stereochemistry at the hydroxyl and sulfonamide positions (if chiral) could similarly influence target binding or metabolic pathways.
Functional Group Implications
- Sulfonamide vs. Acyl amino groups in Baccatin III analogs may facilitate hydrogen bonding, whereas sulfonamides offer stronger electrostatic interactions.
Research Findings and Pharmacopeial Relevance
- The Baccatin III analogs are pharmacopeial standards (USP31), indicating their importance in quality control for taxane-based therapeutics like paclitaxel. Their structural variations are linked to impurity profiles and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
